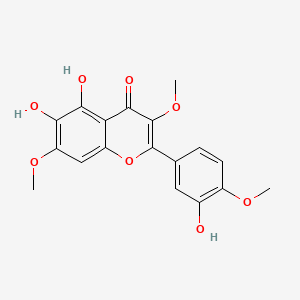

Oxyayanin B

Description

Structure

3D Structure

Properties

CAS No. |

548-74-3 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3 |

InChI Key |

UQBUUCDVKDSHCE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O |

Synonyms |

3',5,6-TH-TMF 3',5,6-trihydroxy-3,4',7-trimethoxyflavone 3,5,6-trihydroxy-3',4',7'-trimethoxyflavone THTMOF |

Origin of Product |

United States |

Foundational & Exploratory

Oxyayanin B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B is a naturally occurring flavonoid, specifically a trihydroxy-trimethoxyflavone, that has been identified in a number of plant species. As a member of the flavonoid class of compounds, it holds potential for various biological activities, though specific research on this particular molecule is limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, properties, and known natural sources. Due to the scarcity of published experimental data, this guide also outlines general methodologies for the analysis and evaluation of similar flavonoid compounds, providing a framework for future research.

Chemical Structure and Identification

This compound is a flavonoid derivative with the systematic IUPAC name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one .[1] The core structure is a flavone backbone substituted with three hydroxyl (-OH) groups and three methoxy (-OCH3) groups at specific positions, which dictate its chemical behavior and potential biological functions.

Below is a DOT language script for the 2D chemical structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and computed properties for this compound. Experimental data for properties such as melting point and solubility are not widely available in the literature.

| Property | Value | Source |

| Molecular Formula | C18H16O8 | [1] |

| Molecular Weight | 360.3 g/mol | [1] |

| CAS Number | 548-74-3 | [1] |

| IUPAC Name | 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | [1] |

| Synonyms | 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, 3,7,4'-trimethylquercetagetin | [1] |

| Monoisotopic Mass | 360.08451746 Da | [1] |

| XLogP3 (Computed) | 2.8 | [1] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O | [1] |

| InChIKey | UQBUUCDVKDSHCE-UHFFFAOYSA-N | [1] |

Natural Sources

This compound has been identified as a plant metabolite in several species.[1] The primary reported natural sources include:

Biological Activity and Signaling Pathways

While the broader class of flavonoids is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, specific in-vitro and in-vivo studies on this compound are not extensively documented in publicly available scientific literature. Consequently, there is no validated information on the specific signaling pathways that this compound may modulate.

Based on its structure as a polyhydroxylated and methoxylated flavonoid, it could be hypothesized to exhibit antioxidant properties through free radical scavenging. The arrangement of hydroxyl groups on the B-ring is often a key determinant of such activity. However, without experimental data, this remains speculative.

Future research could investigate the effects of this compound on common signaling pathways implicated in inflammation and cancer, such as NF-κB and MAPK pathways.

Below is a generalized hypothetical workflow for screening the biological activity of a novel flavonoid like this compound.

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of flavonoids from plant material is presented below. This would need to be optimized for the specific plant source and target compound.

References

Unveiling Oxyayanin B: A Technical Primer on its Discovery within Apuleia leiocarpa

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery of Oxyayanin B, a significant flavonoid, within the heartwood of Apuleia leiocarpa. It is intended to serve as a comprehensive resource, detailing the experimental methodologies, quantitative data, and logical workflows involved in its isolation and characterization.

Executive Summary

This compound, a trihydroxy-trimethoxyflavone, has been identified as a constituent of the heartwood of Apuleia leiocarpa, a hardwood tree native to South America. This discovery is significant for the fields of phytochemistry and pharmacology due to the potential biological activities associated with this class of flavonoids. This document collates the available scientific information to present a detailed guide for researchers interested in the isolation, characterization, and further investigation of this compound from this botanical source.

Quantitative Data Summary

While the seminal research identifying this compound in Apuleia leiocarpa provides a qualitative report of its presence, specific quantitative data such as the yield from extraction or precise purity percentages are not extensively detailed in currently accessible literature. However, the structural elucidation was comprehensive. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Data Type | Value |

| Molecular Formula | C₁₈H₁₆O₈ |

| Molecular Weight | 360.3 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly available in summarized literature for A. leiocarpa isolate, but characteristic signals for this structure are well-established. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not explicitly available in summarized literature for A. leiocarpa isolate, but characteristic signals for this structure are well-established. |

| Mass Spectrometry (MS) | Data not explicitly available in summarized literature for A. leiocarpa isolate, but would show a molecular ion peak corresponding to the molecular weight. |

| Melting Point | Not specified in the context of A. leiocarpa isolation. |

Experimental Protocols

The isolation and characterization of this compound from Apuleia leiocarpa heartwood involves a multi-step process. The following protocols are based on established phytochemical methodologies for the separation of flavonoids from plant matrices.

Plant Material Collection and Preparation

-

Collection: Heartwood of Apuleia leiocarpa is collected from mature trees. Proper botanical identification is crucial to ensure the correct species is being processed.

-

Drying: The collected heartwood is air-dried in a shaded, well-ventilated area to reduce moisture content, which prevents microbial degradation and concentrates the secondary metabolites.

-

Grinding: The dried heartwood is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A non-polar solvent, such as hexane, is initially used to remove lipids and other non-polar compounds from the powdered heartwood.

-

Maceration/Soxhlet Extraction: The defatted plant material is then subjected to exhaustive extraction with a solvent of medium polarity, typically ethanol or methanol, which is effective for extracting flavonoids. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

-

Concentration: The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatography:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using pTLC or preparative HPLC to yield pure this compound.

-

Characterization

-

Spectroscopic Analysis: The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

-

Comparison with Known Data: The spectroscopic data obtained are compared with published data for this compound to confirm its identity.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound and a generalized representation of the flavonoid biosynthetic pathway.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Generalized biosynthetic pathway leading to the formation of flavonoids like this compound.

Conclusion

The presence of this compound in Apuleia leiocarpa opens avenues for further research into the pharmacological properties of this compound and the chemotaxonomy of the Apuleia genus. This technical guide provides a foundational understanding of the discovery and the methodologies that can be employed for its further study. It is hoped that this document will serve as a valuable resource for the scientific community in advancing the knowledge and potential applications of this natural product.

An In-Depth Technical Guide to the Plant Metabolite Oxyayanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a trihydroxy-trimethoxyflavone found in select plant species, is a secondary metabolite of growing interest within the scientific community. As a member of the flavonoid class of polyphenols, it is presumed to possess a range of biological activities. This technical guide synthesizes the available information on this compound, focusing on its function, relevant experimental data, and the methodologies employed in its study. While specific quantitative data and detailed signaling pathway analyses for the purified compound remain limited, this document provides a comprehensive overview based on current knowledge of related compounds and extracts from plants in which it is found, such as Apuleia leiocarpa, Hyptis brevipes, and Pulicaria wightiana.

Introduction

This compound is a flavonoid with the chemical name 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one. Flavonoids are a diverse group of plant secondary metabolites known for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The specific functions and mechanisms of action for many individual flavonoids, including this compound, are still under active investigation. This guide aims to provide a detailed resource for researchers by compiling existing data and outlining the experimental protocols relevant to the study of this plant metabolite.

Potential Biological Functions of this compound

Based on the activities of structurally similar flavonoids and extracts from plants containing this compound, the following biological functions are of primary interest for investigation.

Antioxidant Activity

Flavonoids are well-documented antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of plant extracts is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.

Table 1: Antioxidant Activity of Extracts from Plants Potentially Containing this compound

| Plant Species | Assay | Results (IC50 or equivalent) | Reference |

| Phaleria macrocarpa | DPPH | 8.15 ± 0.02 µg/mL (Methanol Extract) | [1] |

| Phaleria macrocarpa | DPPH | 122.4 ± 1.14 µg/ml (Pericarp Ethyl Acetate Extract) | [2] |

| Anogeissus leiocarpus | DPPH | 104.74 µg/mL (Stem Bark Ethanol Extract) | [3] |

Anticancer Activity

Many flavonoids exhibit cytotoxic effects against various cancer cell lines. The anticancer potential of plant extracts is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Extracts from plants such as Phaleria macrocarpa have shown cytotoxic activity against cancer cell lines like SKOV-3 (ovarian cancer) and MDA-MB231 (breast cancer)[1]. However, the specific contribution of this compound to this activity has not been determined.

Table 2: Anticancer Activity of Extracts from Plants Potentially Containing this compound

| Plant Species | Cell Line | Assay | Results (IC50) | Reference |

| Phaleria macrocarpa | SKOV-3 | MTT | 7.75 ± 2.56 µg/mL (Methanol Extract) | [1] |

| Phaleria macrocarpa | MDA-MB231 | MTT | 7.80 ± 1.57 µg/mL (Chloroform Extract) | [1] |

| Parietaria judaica | HeLa | MTT | 11.82 µg/mL (Ethanolic Extract) | [4] |

| Lippia alba | A549 | Cytotoxicity | 275 µL/L (Essential Oil) | [5] |

| Clinopodium nepeta | A549 | Cytotoxicity | 205 µL/L (Essential Oil) | [5] |

Anti-inflammatory Activity

Flavonoids can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenases (COX) or by affecting signaling cascades such as the NF-κB pathway. The anti-inflammatory potential of a compound can be assessed by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.

Potential Signaling Pathway Involvement

While direct evidence for this compound's interaction with specific signaling pathways is yet to be established, the known activities of other flavonoids suggest potential involvement in key cellular pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Certain flavonoids can modulate MAPK signaling, influencing cell fate.

References

- 1. Phytochemical constituents, nutritional values, phenolics, flavonols, flavonoids, antioxidant and cytotoxicity studies on Phaleria macrocarpa (Scheff.) Boerl fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Screening and Enhanced Anticancer Activity of Lippia alba and Clinopodium nepeta Essential Oils-Loaded Biocompatible Lipid Nanoparticles against Lung and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Oxyayanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a trihydroxy-trimethoxyflavone found in plants such as Apuleia leiocarpa and Hyptis brevipes, belongs to the vast class of flavonoid secondary metabolites.[1][2] While the precise biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis route and the known activities of specific enzyme families responsible for the characteristic hydroxylation and methylation patterns. This technical guide outlines a chemically logical and sequential pathway for the biosynthesis of this compound, providing a foundational understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The Core Phenylpropanoid and Flavonoid Biosynthesis Pathway

The biosynthesis of all flavonoids, including this compound, commences with the phenylpropanoid pathway. This central metabolic route provides the initial precursor, p-Coumaroyl-CoA, which serves as the starter molecule for the flavonoid backbone.

1.1. Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The synthesis of p-Coumaroyl-CoA begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL), respectively, lead to the formation of p-Coumaroyl-CoA.

1.2. Chalcone and Flavanone Formation

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a C15 chalcone intermediate, naringenin chalcone. Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into the flavanone, naringenin. Naringenin represents a critical branch point from which the biosynthesis of various flavonoid classes, including the flavones, diverges.

Putative Biosynthetic Pathway of this compound

The conversion of the central intermediate, naringenin, to this compound involves a series of hydroxylation and O-methylation reactions. The proposed sequence of these modifications is based on the substrate specificities of the involved enzyme classes.

2.1. Hydroxylation Events

The structure of this compound features hydroxyl groups at positions 3', 5, and 6. These are introduced by specific hydroxylase enzymes:

-

Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 monooxygenase is responsible for the hydroxylation of the B-ring at the 3' position. In this putative pathway, F3'H acts on naringenin to produce eriodictyol.

-

Flavone Synthase (FNS): The conversion of the flavanone (eriodictyol) to a flavone (luteolin) is catalyzed by FNS. This enzyme introduces a double bond between C2 and C3 of the C-ring.

-

Flavonoid 6-Hydroxylase (F6H): This enzyme introduces the hydroxyl group at the 6-position of the A-ring.

2.2. O-Methylation Events

This compound possesses methoxy groups at positions 3, 4', and 7. These methylations are catalyzed by O-Methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The precise order of these methylation steps can vary, and the responsible OMTs often exhibit substrate and position specificity.

2.3. A Proposed Sequential Pathway

A plausible biosynthetic route to this compound from naringenin is detailed below and illustrated in the accompanying pathway diagram. This sequence considers the potential substrate preferences of the involved enzymes, such as the observation that some flavonoid 6-hydroxylases act on partially methylated substrates.

-

Naringenin is hydroxylated at the 3' position by F3'H to yield Eriodictyol .

-

Eriodictyol is converted to the flavone Luteolin by FNS .

-

Luteolin undergoes methylation at the 7-hydroxyl group by a specific OMT to produce 7-O-Methyl-luteolin .

-

7-O-Methyl-luteolin is then methylated at the 4'-hydroxyl group by another OMT to yield Chrysoeriol-7-O-methyl ether .

-

This intermediate is hydroxylated at the 6-position by F6H to form 6-Hydroxy-chrysoeriol-7-O-methyl ether .

-

Finally, a third OMT catalyzes the methylation of the 3-hydroxyl group to produce This compound .

Data Presentation

| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| Chalcone Synthase (CHS) | Medicago sativa CHS | p-Coumaroyl-CoA | 1.6 | 1.9 | Alfalfa |

| Chalcone Isomerase (CHI) | Medicago sativa CHI | Naringenin Chalcone | 3.5 | 450 | Alfalfa |

| Flavonoid 3'-Hydroxylase (F3'H) | Petunia x hybrida F3'H | Naringenin | 5.0 | 0.1 | Petunia |

| O-Methyltransferase (OMT) | Medicago sativa COMT | Luteolin | 25 | 0.2 | Alfalfa |

Note: The kinetic values presented are approximations derived from various studies and can vary significantly based on experimental conditions and the specific enzyme isoform.

Experimental Protocols

The following are generalized protocols for assaying the activity of key enzyme types in the putative this compound biosynthetic pathway. These protocols can be adapted for the specific enzymes under investigation.

4.1. Chalcone Synthase (CHS) Activity Assay

-

Principle: The enzymatic reaction is monitored by the incorporation of [14C]-malonyl-CoA into a chalcone product, which is then separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

-

Reaction Mixture (100 µL):

-

50 mM Potassium Phosphate buffer (pH 7.5)

-

10 µM p-Coumaroyl-CoA

-

20 µM [14C]-Malonyl-CoA (specific activity ~1.85 GBq/mmol)

-

10-50 µg of crude or purified enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the chalcone product with 200 µL of ethyl acetate.

-

Spot the ethyl acetate phase onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system of chloroform:acetic acid:water (10:9:1, v/v/v).

-

Visualize the product under UV light and scrape the corresponding silica into a scintillation vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

4.2. Flavonoid O-Methyltransferase (OMT) Activity Assay

-

Principle: The transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]-methionine to the flavonoid substrate is measured. The radiolabeled product is separated and quantified.

-

Reaction Mixture (50 µL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM Dithiothreitol (DTT)

-

50 µM Flavonoid substrate (e.g., Luteolin)

-

10 µM S-adenosyl-L-[methyl-3H]-methionine (specific activity ~555 GBq/mmol)

-

5-20 µg of crude or purified enzyme extract

-

-

Procedure:

-

Start the reaction by adding the enzyme.

-

Incubate at 30°C for 1 hour.

-

Terminate the reaction by adding 10 µL of 1 N HCl.

-

Extract the methylated product with 100 µL of ethyl acetate.

-

Transfer the ethyl acetate phase to a scintillation vial and evaporate to dryness.

-

Resuspend the residue in scintillation cocktail and measure radioactivity.

-

Visualizations

5.1. Phenylpropanoid and Core Flavonoid Pathway

Caption: General Phenylpropanoid and Core Flavonoid Biosynthesis Pathway.

5.2. Putative Biosynthesis Pathway of this compound

Caption: Putative Biosynthesis Pathway of this compound from Naringenin.

5.3. Experimental Workflow for Enzyme Activity Assay

Caption: General Experimental Workflow for Enzyme Activity Assays.

References

Oxyayanin B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a naturally occurring flavone, presents a subject of interest within the field of phytochemistry and drug discovery. This technical guide provides a concise summary of its fundamental physicochemical properties. Due to a notable scarcity of dedicated research on this specific compound, this document further outlines generalized experimental protocols and common signaling pathways associated with the broader class of flavonoids, offering a foundational framework for future investigation into the bioactivity of this compound.

Physicochemical Properties of this compound

This compound, also known as 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, is a distinct flavonoid compound. Its key identifiers and molecular characteristics are summarized below for reference.

| Property | Value | Source |

| CAS Number | 548-74-3 | PubChem[1] |

| Molecular Formula | C₁₈H₁₆O₈ | PubChem[1] |

| Molecular Weight | 360.3 g/mol | PubChem[1] |

| Synonyms | 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, Oxyanin B | PubChem[1] |

General Experimental Protocols for Flavonoid Bioactivity Screening

In Vitro Anti-inflammatory Activity Assessment

A common approach to evaluate the anti-inflammatory potential of a flavonoid is to measure its effect on inflammatory mediators in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).

-

Nitric Oxide (NO) Quantification: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Anticancer Activity Evaluation

The potential of a flavonoid to inhibit cancer cell growth can be assessed through various in vitro assays using relevant cancer cell lines.

Objective: To evaluate the cytotoxic and apoptotic effects of the test compound on a selected cancer cell line.

Methodology:

-

Cell Culture: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is maintained in appropriate culture conditions.

-

Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. The cell viability is then determined by adding MTT reagent and measuring the absorbance of the resulting formazan product. The IC₅₀ (half-maximal inhibitory concentration) is calculated.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if the compound induces apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

-

Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key apoptotic markers (e.g., Bcl-2, Bax, Caspase-3) can be analyzed by Western blotting.

Illustrative Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway often modulated by flavonoids and a general experimental workflow for bioactivity screening. It is critical to note that these are generalized representations and have not been specifically validated for this compound due to the absence of dedicated research.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Generalized workflow for natural product drug discovery.

Future Directions

The distinct chemical structure of this compound suggests it may possess unique biological activities. There is a clear need for foundational research to explore its potential therapeutic applications. Future studies should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

Conclusion

This compound remains a largely uncharacterized flavonoid with potential for further scientific investigation. This guide provides the available core data for this compound and outlines a strategic framework based on established methodologies in flavonoid research to encourage and guide future exploration into its biological properties and therapeutic potential. The presented protocols and illustrative pathways offer a starting point for researchers to unlock the prospective applications of this compound in drug development.

References

Spectral Data of Oxyayanin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available spectral data for Oxyayanin B, a naturally occurring flavonoid. The information presented is intended to support research and development activities involving this compound. Due to the limited availability of comprehensive public data, this document summarizes the foundational mass spectrometry information and outlines the general experimental protocols typically employed for the spectral analysis of flavonoids.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products. For this compound, the primary available data point is its molecular ion peak.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | - |

| Molecular Weight | 360.3 g/mol | - |

| Major Ion Peak (m/z) | 360 | [1] |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The determination of the molecular weight and formula of a flavonoid like this compound is typically achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The general procedure is as follows:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, commonly methanol or a mixture of methanol and water.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The accurate mass measurement allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectral Data for this compound (Data Not Available)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Not Available |

Table 3: ¹³C NMR Spectral Data for this compound (Data Not Available)

| Carbon | Chemical Shift (δ, ppm) |

| Data Not Available |

Experimental Protocol: 1D and 2D NMR Spectroscopy

The standard procedure for acquiring NMR data for a flavonoid involves the following steps:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

1D NMR Acquisition:

-

¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR: A carbon-13 NMR spectrum is run to identify the number of non-equivalent carbons and their types (e.g., carbonyl, aromatic, aliphatic).

-

-

2D NMR Acquisition: To fully assign the structure, a series of two-dimensional NMR experiments are typically performed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, multiplicities, and coupling constants are then analyzed to elucidate the complete molecular structure.

Logical Workflow for Spectral Analysis

The logical progression for the spectral analysis of a novel or isolated compound like this compound is outlined below.

Due to the absence of specific signaling pathway information for this compound in the public domain, a diagram illustrating its biological interactions cannot be provided at this time. Further research is required to delineate its mechanism of action and potential therapeutic targets.

References

No Published Literature Reviews Found for Oxyayanin B

A comprehensive search for published literature reviews on the compound Oxyayanin B has yielded no specific results. Consequently, the requested in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The current body of scientific and research literature accessible through standard databases does not appear to contain dedicated review articles focusing on this compound. This suggests that research on this particular compound may be limited, still in its nascent stages, or primarily documented in sources not indexed in the searched repositories.

Without access to foundational literature reviews, the core requirements of the requested content—summarizing quantitative data, detailing experimental methodologies, and visualizing molecular interactions—cannot be fulfilled. Further investigation into primary research articles, if any exist, would be necessary to compile such a detailed technical document. Researchers, scientists, and drug development professionals interested in this compound are encouraged to conduct direct searches in specialized chemical and biological databases for any preliminary studies or mentions of the compound.

Early Studies on Oxyayanin B's Biological Activity: A Technical Whitepaper

To the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document serves as an in-depth technical guide on the early biological activities of Oxyayanin B (IUPAC name: 5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one). A comprehensive review of publicly available scientific literature reveals a significant scarcity of dedicated early studies on the specific biological activities of this compound. While the broader class of flavonoids, to which this compound belongs, is known for a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, specific experimental data, detailed protocols, and elucidated signaling pathways for this compound remain largely unpublished.

This guide, therefore, pivots to a theoretical framework based on the known activities of structurally similar flavonoids. The experimental protocols and signaling pathways detailed below are representative of the methodologies commonly employed in the investigation of flavonoid bioactivity and should be considered as a foundational template for future research on this compound.

Quantitative Data on Structurally Related Flavonoids

Due to the absence of specific quantitative data for this compound, this section presents a summary of IC50 values for structurally analogous flavonoids to provide a comparative context for potential bioactivity.

| Compound Name | Target/Assay | Cell Line | IC50 (µM) | Reference Context |

| Apigenin | COX-2 Transcriptional Activation | RAW 264.7 | < 15 | Inhibition of inflammation-related enzymes. |

| Kaempferol | iNOS Transcriptional Activation | RAW 264.7 | < 15 | Inhibition of nitric oxide production pathways. |

| Luteolin | DPPH Radical Scavenging | - | ~10-20 | General antioxidant capacity. |

| Quercetin | HeLa Cell Cytotoxicity | HeLa | ~20-50 | Anticancer proliferative effects. |

Note: The above data is for illustrative purposes only and does not represent experimental results for this compound.

Postulated Biological Activities and Relevant Experimental Protocols

Based on its chemical structure—a trihydroxy-trimethoxyflavone—this compound is hypothesized to possess anti-inflammatory, antioxidant, and cytotoxic activities. The following are detailed, standardized protocols that would be essential for the initial biological screening of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

Objective: To determine the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The media is then replaced with fresh media containing varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Following pre-treatment with this compound, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid).

-

After 10 minutes of incubation at room temperature, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) is added.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of Reagents:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

A series of concentrations of this compound are prepared in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each concentration of this compound.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound. The IC50 value is calculated from the dose-response curve.

Cytotoxic Activity: MTT Assay on HeLa Cells

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (HeLa).

Methodology:

-

Cell Culture: HeLa cells are maintained in appropriate culture medium and conditions.

-

Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Assay:

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

-

Measurement: The absorbance is read at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Hypothesized Signaling Pathways and Visualization

Based on the activities of other flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Flavonoids commonly exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound is hypothesized to inhibit this pathway, potentially at the level of IKK activation or IκB degradation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction in Cancer Cells

Many flavonoids induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the accessible scientific literature, its chemical structure strongly suggests potential as an anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and hypothesized signaling pathways presented in this whitepaper provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Future research should focus on performing the outlined in vitro assays to generate foundational data. Positive results would warrant further investigation into its mechanisms of action and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Oxyayanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B, a substituted flavonoid, has garnered interest within the scientific community for its potential therapeutic properties, which are often associated with the broader class of flavonoids. These properties include anti-inflammatory, antioxidant, and immunomodulatory effects. This document provides detailed protocols for the extraction and isolation of this compound from one of its known natural sources, Distemonanthus benthamianus. Additionally, it outlines the signaling pathways potentially modulated by this compound, offering a basis for further research and drug development.

Natural Sources

This compound has been identified in several plant species, including:

-

Distemonanthus benthamianus (Caesalpinioideae)

-

Apuleia leiocarpa (Fabaceae)

-

Hyptis brevipes (Lamiaceae)

The protocols detailed below focus on the extraction from the heartwood of Distemonanthus benthamianus, a common source for this compound.

Data Presentation: Extraction and Purification Summary

The following table summarizes the anticipated yields and purity at different stages of the extraction and isolation process. Please note that these are representative values and actual results may vary depending on the starting material and experimental conditions.

| Stage | Method | Key Parameters | Expected Yield (w/w of initial dry material) | Expected Purity |

| Crude Extraction | Soxhlet Extraction | Solvent: Methanol; Duration: 48 hours | 10 - 15% | Low |

| Solvent Partitioning | Liquid-Liquid Extraction | Solvents: n-Hexane, Chloroform, Ethyl Acetate | 2 - 4% (Ethyl Acetate Fraction) | Moderate |

| Initial Purification | Silica Gel Column Chromatography | Mobile Phase: Gradient of Chloroform and Methanol | 0.1 - 0.5% | High |

| Final Purification | Preparative HPLC | Mobile Phase: Acetonitrile/Water Gradient | >0.05% | >98% |

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoid Mixture from Distemonanthus benthamianus

Objective: To extract a crude mixture of flavonoids, including this compound, from the heartwood of Distemonanthus benthamianus.

Materials:

-

Dried and powdered heartwood of Distemonanthus benthamianus

-

Methanol (reagent grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Weigh 500 g of dried, powdered heartwood of Distemonanthus benthamianus.

-

Place the powdered material into a large thimble and insert it into the chamber of the Soxhlet apparatus.

-

Fill the round-bottom flask with 2.5 L of methanol.

-

Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

-

Allow the extraction to proceed for 48 hours, ensuring continuous cycling of the solvent.

-

After 48 hours, turn off the heat and allow the apparatus to cool.

-

Filter the methanolic extract through Whatman No. 1 filter paper to remove any suspended particles.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanol extract.

-

Dry the crude extract in a vacuum oven at 40°C to a constant weight.

Protocol 2: Isolation of this compound using Column Chromatography

Objective: To isolate this compound from the crude methanolic extract through solvent partitioning and column chromatography.

Materials:

-

Crude methanol extract from Protocol 1

-

n-Hexane (reagent grade)

-

Chloroform (reagent grade)

-

Ethyl acetate (reagent grade)

-

Methanol (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column (5 cm diameter, 60 cm length)

-

Separatory funnel (2 L)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

Part A: Solvent Partitioning

-

Dissolve 50 g of the crude methanol extract in 500 mL of 80% aqueous methanol.

-

Transfer the solution to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by first extracting with 500 mL of n-hexane three times to remove non-polar compounds. Discard the n-hexane fractions.

-

Subsequently, extract the aqueous methanol phase with 500 mL of chloroform three times. Collect and combine the chloroform fractions.

-

Finally, extract the remaining aqueous phase with 500 mL of ethyl acetate three times. Collect and combine the ethyl acetate fractions.

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction is enriched with flavonoids, including this compound.

Part B: Silica Gel Column Chromatography

-

Prepare a slurry of 250 g of silica gel in chloroform.

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the column to settle and equilibrate with chloroform.

-

Dissolve 10 g of the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Collect fractions of 50 mL each and monitor the separation using TLC.

-

For TLC analysis, use a mobile phase of chloroform:methanol (95:5 v/v). Spot the collected fractions on a TLC plate and visualize under a UV lamp. Fractions containing spots with a similar Rf value to a known this compound standard should be combined.

-

Combine the fractions containing this compound and concentrate them using a rotary evaporator to yield a semi-pure solid.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain highly pure this compound.

Materials:

-

Semi-pure this compound from Protocol 2

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the semi-pure this compound in a minimal amount of methanol.

-

Set up the preparative HPLC system with a C18 column.

-

Prepare the mobile phases: Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Equilibrate the column with a starting mobile phase composition (e.g., 70% A, 30% B).

-

Inject the dissolved sample onto the column.

-

Run a linear gradient to increase the concentration of Solvent B over 40 minutes to elute the compounds. A typical gradient might be from 30% to 70% Solvent B.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm and 340 nm.

-

Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

-

Combine the collected fractions containing pure this compound.

-

Remove the solvent using a rotary evaporator and then lyophilize to obtain pure, solid this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualizations

Diagram 1: General Workflow for this compound Extraction and Isolation

Caption: Workflow for this compound extraction and isolation.

Diagram 2: Potential Anti-inflammatory Signaling Pathways Modulated by this compound

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the following diagram illustrates the generally accepted mechanism for flavonoids.

Caption: Potential anti-inflammatory signaling pathways of this compound.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The expected yields and purities are estimates and may vary. Further optimization of these protocols may be necessary to achieve desired results.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Oxyayanin B

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Oxyayanin B using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a flavonoid compound of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in complex mixtures. This application note describes a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC System |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm (based on typical flavonoid absorbance)[1] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:

-

Weigh a representative portion of the homogenized sample.

-

Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or vortexing.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | Intra-day and Inter-day precision with a Relative Standard Deviation (RSD) of ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Hypothetical)

As this compound is a flavonoid, it may be involved in various cellular signaling pathways. A common pathway influenced by flavonoids is the antioxidant response pathway. The following diagram illustrates a hypothetical involvement of this compound in such a pathway.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, HPLC method for the quantitative determination of this compound. The proposed method is based on established analytical principles for flavonoids and offers a starting point for researchers. It is essential that this method be fully validated in the user's laboratory with the specific sample matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for the NMR-Based Characterization of Oxyayanin B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural characterization of Oxyayanin B, a trihydroxy-trimethoxyflavone, using Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the unambiguous identification and structural elucidation of this compound.

This compound, with the chemical formula C₁₈H₁₆O₈, is a flavonoid known for its presence in various plant species.[1] Accurate structural determination is crucial for understanding its biological activity and for quality control in drug development processes. NMR spectroscopy is the most powerful technique for the complete structural assignment of such molecules.

Overview of NMR Spectroscopy for Flavonoid Characterization

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For flavonoids like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton.

-

Predicted and Representative NMR Data for this compound

Table 1: Predicted ¹H NMR Data for a Structurally Similar Flavonoid (5,3',4'-Trihydroxy-6,7,5'-trimethoxyflavone)

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' | 7.3 - 7.5 | d |

| H-6' | 7.3 - 7.5 | d |

| H-8 | 6.4 - 6.6 | s |

| H-5' | 6.9 - 7.1 | s |

| 3-OCH₃ | 3.8 - 4.0 | s |

| 4'-OCH₃ | 3.8 - 4.0 | s |

| 7-OCH₃ | 3.8 - 4.0 | s |

| 5-OH | 12.0 - 13.0 | s |

| 6-OH | 8.0 - 9.0 | s |

| 3'-OH | 8.0 - 9.0 | s |

Data is based on predicted values from publicly available databases for structurally related compounds.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Flavonoid (3,5,8-Trihydroxy-6,7,4'-trimethoxyflavone) in DMSO-d₆

| Atom No. | Chemical Shift (ppm) |

| 2 | 155.0 - 160.0 |

| 3 | 135.0 - 140.0 |

| 4 | 175.0 - 180.0 |

| 5 | 150.0 - 155.0 |

| 6 | 130.0 - 135.0 |

| 7 | 155.0 - 160.0 |

| 8 | 90.0 - 95.0 |

| 9 | 150.0 - 155.0 |

| 10 | 100.0 - 105.0 |

| 1' | 120.0 - 125.0 |

| 2' | 110.0 - 115.0 |

| 3' | 145.0 - 150.0 |

| 4' | 148.0 - 152.0 |

| 5' | 115.0 - 120.0 |

| 6' | 120.0 - 125.0 |

| 3-OCH₃ | 59.0 - 61.0 |

| 4'-OCH₃ | 55.0 - 57.0 |

| 7-OCH₃ | 56.0 - 58.0 |

Data obtained from SpectraBase for 3,5,8-trihydroxy-6,7,4'-trimethoxyflavone and serves as a representative example.[1] Actual chemical shifts for this compound may vary.

Experimental Protocols

The following protocols outline the steps for acquiring high-quality NMR data for the characterization of this compound.

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for flavonoids are Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., hydroxyl groups).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

The following workflow outlines the recommended sequence of NMR experiments.

Caption: Recommended experimental workflow for NMR data acquisition and analysis.

Protocol for 1D ¹H NMR:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

Protocol for 1D ¹³C NMR:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Protocol for 2D COSY:

-

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

Protocol for 2D HSQC:

-

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-200 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

Protocol for 2D HMBC:

-

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 220-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-range Coupling Delay (d6): Optimized for 4-8 Hz.

Data Analysis and Structure Elucidation

The following logical pathway illustrates the process of interpreting the NMR data to determine the structure of this compound.

Caption: Logical pathway for the structural elucidation of this compound using NMR data.

Interpretation Steps:

-

Analyze the ¹H NMR Spectrum:

-

Identify the aromatic protons in the A and B rings. The substitution pattern will dictate the splitting patterns (singlets, doublets, etc.).

-

Identify the signals for the methoxy groups (typically singlets between 3.8 and 4.0 ppm).

-

Identify the signals for the hydroxyl groups. These are often broad singlets and their chemical shifts can be concentration and solvent dependent.

-

-

Analyze the ¹³C NMR Spectrum:

-

Identify the carbonyl carbon (C-4) which will be the most downfield signal (around 175-185 ppm).

-

Identify the carbons bearing hydroxyl and methoxy groups, which will also be downfield.

-

Count the total number of carbon signals to confirm it matches the molecular formula.

-

-

Correlate with 2D NMR Spectra:

-

Use the HSQC spectrum to assign the carbon signals that are directly bonded to protons identified in the ¹H NMR spectrum.

-

Use the COSY spectrum to identify adjacent protons and build spin systems within the aromatic rings.

-

Use the HMBC spectrum to connect the different fragments of the molecule. Key correlations to look for include:

-

Correlations from the methoxy protons to their attached carbons.

-

Correlations from the aromatic protons to adjacent and quaternary carbons, which will help to place the substituents on the flavonoid skeleton.

-

Correlations from H-2' and H-6' to carbons in the A and C rings, confirming the connectivity of the B ring.

-

-

By systematically following these protocols and data analysis steps, researchers can confidently determine the complete structure of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Oxyayanin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxyayanin B, a flavonoid compound, is of significant interest for its potential antioxidant properties. Flavonoids are well-documented for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[1] The evaluation of the in vitro antioxidant capacity of this compound is a critical step in its characterization as a potential therapeutic agent. This document provides detailed protocols for two of the most common and reliable methods for assessing antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

These assays are based on the principle of a colorimetric change upon the reduction of a stable radical by an antioxidant.[2] The degree of color change is proportional to the antioxidant's radical scavenging capacity. While specific experimental data on the antioxidant activity of this compound is not extensively available in public literature, these protocols provide a robust framework for its evaluation.

Data Presentation

The following table presents an illustrative summary of potential quantitative data that could be obtained from the DPPH and ABTS assays for this compound. This data is for demonstrative purposes only and should be replaced with experimentally derived values.

Table 1: Illustrative In Vitro Antioxidant Activity of this compound

| Assay | Test Compound | Concentration (µg/mL) | Inhibition (%) | IC50 Value (µg/mL) |

| DPPH | This compound | 10 | 25.3 | 35.8 |

| 25 | 48.9 | |||

| 50 | 75.1 | |||

| 100 | 92.5 | |||

| Ascorbic Acid (Standard) | 5 | 95.2 | 2.1 | |

| ABTS | This compound | 10 | 30.1 | 29.5 |

| 25 | 55.4 | |||

| 50 | 82.3 | |||

| 100 | 94.6 | |||

| Trolox (Standard) | 5 | 96.8 | 1.8 |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable purple-colored radical DPPH to the yellow-colored non-radical form, diphenylpicrylhydrazine, by an antioxidant.[2][3] The decrease in absorbance at 517 nm is measured to determine the radical scavenging activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol to serve as a positive control.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the test sample or positive control.

-

-

Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[2][4] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[5]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox or Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

-

-

Preparation of Working Solution:

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Preparation of Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid to serve as a positive control.

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for 6 minutes.[1]

-

-

Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the ABTS•+ solution with the solvent.

-

A_sample is the absorbance of the ABTS•+ solution with the test sample or positive control.

-

-

Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Chemical Analysis Approach Reveals Superior Antioxidant Capacity via the Synergistic Effect of Flavonoid Compounds in Red Vegetative Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oamjms.eu [oamjms.eu]

- 5. mdpi.com [mdpi.com]

- 6. antioxidant-combination-inhibits-reactive-oxygen-species-mediated-damage - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Effects of Oxyayanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyayanin B is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using a panel of robust and validated cell-based assays. The following protocols are designed to be detailed and accessible for professionals in drug discovery and development. The assays will enable the elucidation of the potential mechanisms of action by which this compound may exert its anti-inflammatory effects, focusing on key inflammatory mediators and signaling pathways.

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6, and IL-1β)[1]. Many anti-inflammatory drugs exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response[2][3].

This document outlines protocols to:

-

Determine the cytotoxic profile of this compound.

-

Quantify its effect on the production of key inflammatory mediators.

-

Investigate its impact on critical inflammatory signaling pathways.

Data Presentation

The quantitative data obtained from the following assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Macrophages

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± SD |

| 1 | Value | ± SD |

| 5 | Value | ± SD |

| 10 | Value | ± SD |

| 25 | Value | ± SD |

| 50 | Value | ± SD |

| 100 | Value | ± SD |

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Treatment | NO Concentration (µM) | Inhibition (%) | Standard Deviation |

| Vehicle Control | Value | 0 | ± SD |

| LPS (1 µg/mL) | Value | N/A | ± SD |

| LPS + this compound (1 µM) | Value | Value | ± SD |

| LPS + this compound (5 µM) | Value | Value | ± SD |

| LPS + this compound (10 µM) | Value | Value | ± SD |

| LPS + Positive Control | Value | Value | ± SD |

Table 3: Effect of this compound on LPS-Induced Pro-Inflammatory Mediator Production

| Treatment | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| LPS + this compound (1 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |